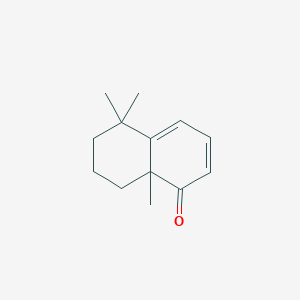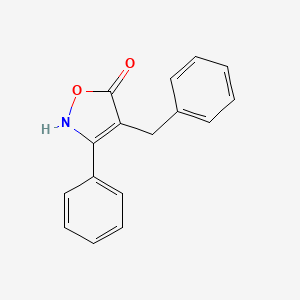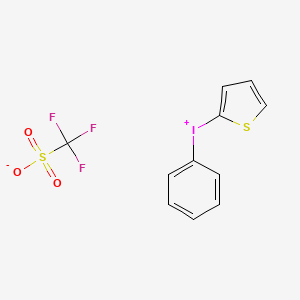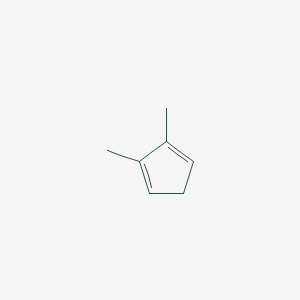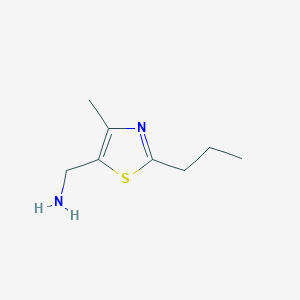
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine is a heterocyclic organic compound featuring a thiazole ringThe thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-propylthiazole with formaldehyde and ammonia, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparaison Avec Des Composés Similaires
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness: 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Propriétés
Numéro CAS |
1015846-60-2 |
|---|---|
Formule moléculaire |
C8H14N2S |
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C8H14N2S/c1-3-4-8-10-6(2)7(5-9)11-8/h3-5,9H2,1-2H3 |
Clé InChI |
NIDGNDCNXFGEDU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(S1)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
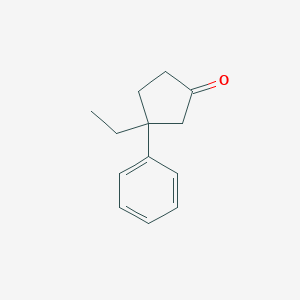
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
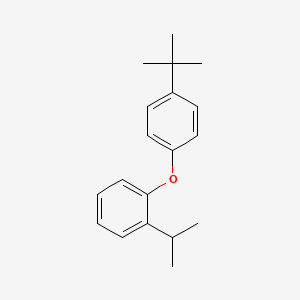

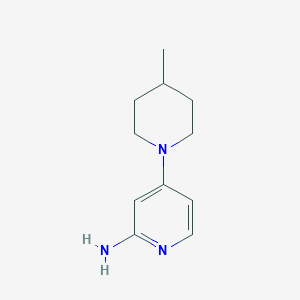
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
